Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol
Description
Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol is a chiral compound featuring a cyclobutane ring substituted with an amino group and a pyridinyl group
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-1-pyridin-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H12N2O/c10-7-5-9(12,6-7)8-3-1-2-4-11-8/h1-4,7,12H,5-6,10H2 |
InChI Key |
OORFUVUPFQQLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=N2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridinyl-substituted cyclobutanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1s,3s)-3-methyl-1-(pyridin-2-yl)cyclobutan-1-ol
- (1s,3s)-3-(Methylamino)cyclobutan-1-ol
Uniqueness
Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Biological Activity
Rac-(1S,3S)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol is a chiral compound notable for its unique structural features, including a cyclobutane ring with an amino group and a pyridine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets in biological systems.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C10H12N2O
- CAS Number : 2703774-27-8
- Key Functional Groups :
- Amino group (-NH2) capable of forming hydrogen bonds.
- Pyridine ring facilitating π-π interactions.
These features enable the compound to engage in diverse interactions with biological macromolecules, influencing its pharmacological properties.
This compound interacts with specific enzymes and receptors, modulating their activity through:
- Hydrogen Bond Formation : The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially altering their conformation and activity.
- π-π Interactions : The pyridine moiety enhances binding affinity to aromatic residues in proteins, which may be critical for receptor-ligand interactions.
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1S,3S)-3-methyl-1-(pyridin-2-yl)cyclobutan-1-ol | Structure | Contains a methyl group instead of an amino group |
| (1S,3S)-3-(Methylamino)cyclobutan-1-ol | Structure | Features a methylamino group affecting reactivity |
The distinct substitution pattern of this compound imparts unique chemical reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, treatment with this compound resulted in significant reductions in cell viability in human breast cancer cell lines .
- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through activation of caspases and disruption of mitochondrial membrane potential. This pathway is crucial for understanding its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
